molecular formula C19H16N2O6S B3744309 N-(2-methoxyphenyl)-4-(4-nitrophenoxy)benzenesulfonamide

N-(2-methoxyphenyl)-4-(4-nitrophenoxy)benzenesulfonamide

Cat. No. B3744309
M. Wt: 400.4 g/mol
InChI Key: BWJLWRNWROZVQU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-methoxyphenyl)-4-(4-nitrophenoxy)benzenesulfonamide, commonly known as MNPS, is a sulfonamide-based compound with potential biological activities. MNPS is a small molecule that has been studied for its potential use in various fields, including medicinal chemistry, drug discovery, and biological research.

Mechanism of Action

MNPS exerts its biological effects by binding to specific proteins and modulating their activity. MNPS has been shown to bind to the enzyme carbonic anhydrase IX (CA IX), which is overexpressed in many cancer cells. By inhibiting the activity of CA IX, MNPS can reduce the growth and proliferation of cancer cells. MNPS has also been shown to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the inflammatory response. By inhibiting COX-2, MNPS can reduce inflammation and pain.
Biochemical and Physiological Effects:
MNPS has been shown to have a range of biochemical and physiological effects. In vitro studies have shown that MNPS can inhibit the growth and proliferation of cancer cells, reduce inflammation, and inhibit bacterial growth. In vivo studies have shown that MNPS can reduce tumor growth in mice and reduce inflammation in animal models of arthritis.

Advantages and Limitations for Lab Experiments

MNPS has several advantages for lab experiments. It is a small molecule that can easily penetrate cell membranes and interact with intracellular targets. It is also relatively easy to synthesize and purify. However, MNPS has some limitations for lab experiments. It can be toxic to cells at high concentrations, and its effects can be dependent on the cell type and experimental conditions.

Future Directions

MNPS has several potential future directions for research. One area of interest is the development of MNPS analogs with improved potency and selectivity for specific targets. Another area of interest is the use of MNPS as a molecular probe to study protein-protein interactions. MNPS could also be studied for its potential use in combination therapy with other anti-cancer or anti-inflammatory drugs. Finally, MNPS could be studied for its potential use as a diagnostic tool for cancer or other diseases.

Scientific Research Applications

MNPS has been studied for its potential use in various fields, including medicinal chemistry, drug discovery, and biological research. MNPS has been shown to have anti-inflammatory, anti-cancer, and anti-bacterial properties. It has also been studied for its potential use as a molecular probe to study protein-protein interactions.

properties

IUPAC Name

N-(2-methoxyphenyl)-4-(4-nitrophenoxy)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N2O6S/c1-26-19-5-3-2-4-18(19)20-28(24,25)17-12-10-16(11-13-17)27-15-8-6-14(7-9-15)21(22)23/h2-13,20H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWJLWRNWROZVQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1NS(=O)(=O)C2=CC=C(C=C2)OC3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N2O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-Methoxyphenyl)-4-(4-nitrophenoxy)benzene-1-sulfonamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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